molecular formula C14H24N2O4S B1419485 1-(3-Phenylpropyl)piperidin-3-amine sulfate CAS No. 1019331-36-2

1-(3-Phenylpropyl)piperidin-3-amine sulfate

Cat. No.: B1419485
CAS No.: 1019331-36-2
M. Wt: 316.42 g/mol
InChI Key: HCGQJULCGLLCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves several steps. One common synthetic route includes the reaction of 3-phenylpropylamine with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Phenylpropyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Phenylpropyl)piperidin-3-amine sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and chemical reactions.

    Biology: The compound is utilized in biochemical studies and as a tool for understanding biological processes.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems .

Comparison with Similar Compounds

1-(3-Phenylpropyl)piperidin-3-amine sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both phenylpropyl and piperidinamine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGQJULCGLLCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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